N-Cyclohexylnicotinamide

Description

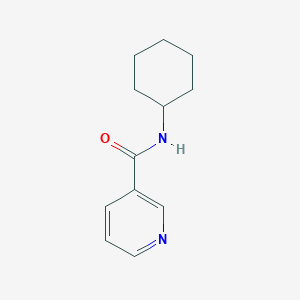

N-Cyclohexylnicotinamide (C₁₂H₁₆N₂O) is a nicotinamide derivative featuring a cyclohexyl group substituted at the amide nitrogen. Its molecular structure comprises a pyridine ring connected to a carboxamide group, which is further bonded to a cyclohexyl moiety. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 17.596 Å, b = 6.4050 Å, c = 10.1167 Å, and β = 97.97° . Key structural features include a dihedral angle of 22.93° between the pyridine ring and the amide plane, as well as intermolecular N–H···O hydrogen bonds that propagate along the [001] direction, forming one-dimensional chains . Additional stabilization arises from π-π interactions between inversion-related pyridine rings, with a centroid-to-centroid distance of 3.825 Å .

The compound is synthesized via copper-catalyzed alkylation of nicotinamide with iodocyclohexane, achieving yields of 82–84% . Its purity and structural integrity are confirmed by ¹H NMR spectroscopy, which reveals characteristic signals for the pyridine ring (δ 8.94–7.37 ppm) and cyclohexyl protons (δ 4.04–1.15 ppm) .

Properties

CAS No. |

10354-56-0 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-cyclohexylpyridine-3-carboxamide |

InChI |

InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15) |

InChI Key |

VQRIASKDLZXYTO-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)C2=CN=CC=C2 |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Cyclohexyl-Substituted Amides

Key Differences :

- Functional Groups : this compound’s pyridine ring distinguishes it from N-Cyclohexylacetamide (acetamide group) and N-(carboxymethyl)cycloheximide (carboxymethyl substituent).

- Synthesis Efficiency : The copper-catalyzed alkylation of this compound achieves higher yields (82–84%) compared to the multi-step synthesis of N-(carboxymethyl)cycloheximide (41–77%) .

- Structural Complexity : this compound exhibits a more intricate crystal packing due to dual stabilization via hydrogen bonds and π-π interactions, whereas simpler analogues like N-Cyclohexylacetamide likely rely solely on H-bonding .

Nicotinamide Derivatives in Biochemistry

Key Differences :

Other Amide-Based Compounds

Key Differences :

- Applications : N-Hydroxyoctanamide is utilized for metal ion binding, whereas this compound’s rigid structure makes it suitable for crystallography and coordination chemistry .

- Synthesis Complexity : this compound’s synthesis demands precise control over stereochemistry to maintain crystallographic integrity, unlike simpler amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.